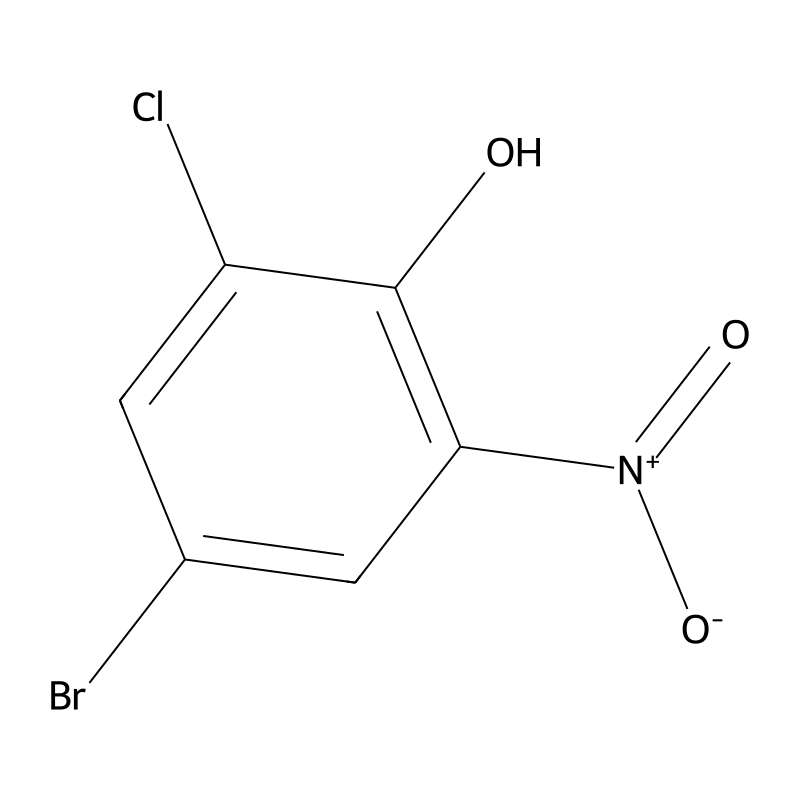

4-Bromo-2-chloro-6-nitrophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Bromo-2-chloro-6-nitrophenol

is a chemical compound with the molecular formula C6H3BrClNO3 . It is a solid substance at room temperature and has a molecular weight of 252.45 .

The nitro group, NO2, is a hybrid of two equivalent resonance structures. The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .

4-Bromo-2-chloro-6-nitrophenol is a chemical compound with the molecular formula and a molecular weight of approximately 252.45 g/mol. It is characterized by the presence of a bromine atom, a chlorine atom, and a nitro group attached to a phenolic structure. This compound is typically presented as a solid and is known for its distinct chemical properties, which make it significant in various applications, particularly in the field of organic chemistry and pharmaceuticals .

- Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.

- Reduction Reactions: The nitro group can be reduced to an amine or hydroxyl group, altering the compound's properties significantly.

- Electrophilic Aromatic Substitution: The aromatic ring can undergo further substitution reactions depending on the conditions and reagents used.

These reactions contribute to its utility in synthesizing more complex organic compounds .

Several synthesis methods for 4-bromo-2-chloro-6-nitrophenol have been documented:

- Nitration of Brominated Phenols: Starting from brominated phenols, nitration can be performed using concentrated nitric acid.

- Halogen Exchange Reactions: Chlorination of 4-bromo-2-nitrophenol can yield 4-bromo-2-chloro-6-nitrophenol under controlled conditions.

- Direct Halogenation: The compound may also be synthesized through direct halogenation of 2-chloro-6-nitrophenol using bromine.

These methods have been optimized for yield and purity, with reported yields exceeding 90% in some cases .

4-Bromo-2-chloro-6-nitrophenol finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.

- Dyes and Pigments: Utilized in the production of dyes due to its chromophoric properties.

- Research: Employed in laboratory settings for studying reaction mechanisms and biological interactions.

The compound's unique structure allows for diverse applications across these domains .

Several compounds share structural similarities with 4-bromo-2-chloro-6-nitrophenol. Here are some notable examples:

| Compound Name | CAS Number | Key Differences |

|---|---|---|

| 2-Bromo-4-chloro-6-nitrophenol | 291871 | Different positioning of bromine and chlorine. |

| 4-Bromo-5-chloro-2-nitrophenol | 1016234 | Variation in the position of substituents. |

| 2-Bromo-3-fluoro-6-nitrophenol | 10397908 | Contains a fluorine atom instead of chlorine. |

| 4-Bromo-2-fluoro-5-nitrophenol | 66146312 | Fluorine substitution at different positions. |

The uniqueness of 4-bromo-2-chloro-6-nitrophenol lies in its specific combination of halogen substituents and the nitro group, which influences its reactivity and potential applications compared to these similar compounds .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects]

Pictograms

Irritant